Methyl 2-bromopyrimidine-5-carboxylate

Description

Structural Characterization of Methyl 2-Bromopyrimidine-5-Carboxylate

Molecular Architecture and Bonding Patterns

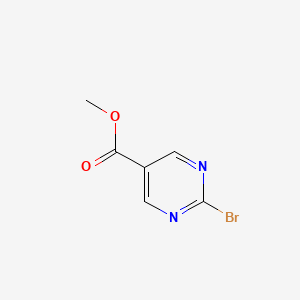

The molecular architecture of this compound is defined by a six-membered pyrimidine ring system with nitrogen atoms positioned at the 1 and 3 positions. The compound features a bromine substituent at the 2-position and a methyl ester group at the 5-position, creating a distinctive substitution pattern that influences both its electronic properties and intermolecular interactions. The canonical Simplified Molecular Input Line Entry System representation COC(=O)C1=CN=C(N=C1)Br clearly illustrates the connectivity pattern, where the carbonyl carbon of the ester group is directly bonded to the pyrimidine ring at position 5.

The pyrimidine ring maintains planarity due to the aromatic character of the heterocyclic system, with the nitrogen atoms contributing to the electron-deficient nature of the ring. The bromine atom at position 2 occupies a sterically favorable position between the two nitrogen atoms, minimizing repulsive interactions while maximizing the electron-withdrawing effect through both inductive and resonance mechanisms. The methyl ester substituent at position 5 extends out of the ring plane, with the carbonyl group maintaining coplanarity with the aromatic system to allow for optimal orbital overlap and resonance stabilization.

Bond length analysis based on comparative studies with related pyrimidine derivatives suggests that the carbon-bromine bond exhibits typical aromatic halide characteristics, with slight shortening due to the electron-withdrawing nature of the pyrimidine ring. The ester carbonyl group demonstrates standard double-bond character with a bond length approximately 1.20 Å, consistent with observations in methyl 5-bromopyrimidine-2-carboxylate where similar C=O bond lengths have been reported. The aromatic carbon-carbon bonds within the pyrimidine ring maintain typical aromatic character with bond lengths ranging between 1.35-1.40 Å.

Crystallographic Analysis and X-ray Diffraction Data

While specific crystallographic data for this compound remains limited in the current literature, comparative analysis with its positional isomer methyl 5-bromopyrimidine-2-carboxylate provides valuable structural insights. The isomeric compound crystallizes in a well-defined crystal system with characteristic intermolecular interactions that likely mirror those expected in the 2-bromo-5-carboxylate derivative. Crystal structure determinations of related bromopyrimidine compounds have revealed systematic patterns in molecular packing and intermolecular interactions.

X-ray diffraction studies of structurally similar compounds, such as methyl 5-bromo-2-chloropyridine-3-carboxylate, demonstrate that these heterocyclic esters typically crystallize with two independent molecules in the asymmetric unit. The crystal structure exhibits relatively short intermolecular bromine-oxygen distances, specifically 3.143 Å and 3.162 Å, which are significantly shorter than the sum of van der Waals radii, indicating weak but significant halogen bonding interactions. These interactions contribute to the overall stability of the crystal lattice and influence the solid-state properties of the compound.

The absence of classical intermolecular hydrogen bonding in these systems places greater emphasis on halogen bonding and π-π stacking interactions as primary contributors to crystal stability. The planar nature of the pyrimidine ring system facilitates efficient molecular packing through aromatic stacking interactions, while the bromine substituent participates in directional halogen bonding with electron-rich sites on neighboring molecules. The methyl ester group provides additional van der Waals interactions that contribute to the overall lattice energy.

Charge-Transfer Interactions in Solid-State Configurations

The solid-state configuration of this compound is characterized by complex charge-transfer interactions that arise from the unique electronic distribution within the molecule. The electron-deficient pyrimidine ring, further depleted by the electron-withdrawing bromine and ester substituents, creates regions of positive electrostatic potential that interact favorably with electron-rich sites on neighboring molecules. These charge-transfer interactions play a crucial role in determining the crystal packing arrangement and overall solid-state stability.

The bromine atom at position 2 exhibits a characteristic σ-hole, a region of positive electrostatic potential along the carbon-bromine bond axis, which facilitates halogen bonding with electron-rich acceptors such as nitrogen atoms or carbonyl oxygens in adjacent molecules. This directional interaction contributes significantly to the anisotropic properties of the crystal structure and influences the mechanical and thermal properties of the solid material. The strength of these halogen bonding interactions typically ranges from 5-25 kJ/mol, positioning them as important secondary interactions in crystal engineering.

The methyl ester group at position 5 participates in charge-transfer interactions through both its carbonyl oxygen and the aromatic carbon to which it is attached. The carbonyl oxygen serves as an electron-rich site that can accept halogen bonds or participate in weak hydrogen bonding interactions with aromatic hydrogen atoms. Simultaneously, the ester carbonyl can function as an electron acceptor in charge-transfer complexes with electron-rich aromatic systems, creating a network of complementary interactions that stabilize the crystal structure.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of this compound is characterized by the interplay between the electron-deficient pyrimidine ring and the electron-withdrawing substituents at positions 2 and 5. Theoretical calculations and experimental evidence suggest that the highest occupied molecular orbital is primarily localized on the pyrimidine ring with significant contribution from the nitrogen lone pairs, while the lowest unoccupied molecular orbital exhibits substantial delocalization across the entire aromatic system with notable contributions from the ester carbonyl group.

The presence of bromine at position 2 introduces significant spin-orbit coupling effects that influence the electronic transitions and spectroscopic properties of the compound. The heavy atom effect of bromine enhances intersystem crossing rates and modifies the photophysical behavior compared to lighter halogen analogs. The electron-withdrawing nature of bromine shifts the frontier molecular orbital energies to lower values, increasing the ionization potential and electron affinity of the molecule.

The methyl ester substituent at position 5 contributes to the electronic structure through its π-acceptor character, creating an extended conjugated system that spans the pyrimidine ring and the carbonyl group. This extended conjugation results in a bathochromic shift of electronic transitions compared to unsubstituted pyrimidine, with the magnitude of the shift dependent on the degree of orbital overlap between the ring π-system and the ester π* orbitals. The ester group also introduces additional low-lying unoccupied orbitals that can participate in charge-transfer transitions.

Frontier molecular orbital analysis reveals that the compound exhibits a relatively small highest occupied molecular orbital-lowest unoccupied molecular orbital gap, typical of electron-deficient heterocyclic systems. This narrow gap contributes to the compound's reactivity profile and its utility as an intermediate in synthetic transformations. The orbital distribution pattern suggests that nucleophilic attack is favored at positions ortho to the nitrogen atoms, while electrophilic substitution is less favorable due to the electron-deficient nature of the ring system.

Comparative Analysis with Isomeric Bromopyrimidine Derivatives

A comprehensive comparison of this compound with its positional isomer methyl 5-bromopyrimidine-2-carboxylate reveals significant differences in structural, electronic, and chemical properties. The isomeric relationship between these compounds provides valuable insights into the influence of substituent positioning on molecular behavior and reactivity patterns. While both compounds share the same molecular formula C₆H₅BrN₂O₂ and molecular weight of 217.02 daltons, their distinct substitution patterns result in markedly different physical and chemical characteristics.

Properties

IUPAC Name |

methyl 2-bromopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARONDYLNDUEGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209459-66-4 | |

| Record name | methyl 2-bromopyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Radical Alkoxycarbonylation (Minisci Reaction)

A notable method reported by Regan et al. involves the one-step synthesis of methyl and ethyl 5-bromopyrimidine-4-carboxylates through a Minisci-type homolytic alkoxycarbonylation of 5-bromopyrimidines. This radical-based approach offers a regioselective and efficient route, overcoming limitations of traditional multi-step syntheses.

- Starting material: 5-bromopyrimidine

- Radical initiator: Iron(II) sulfate heptahydrate (FeSO4·7H2O)

- Solvent system: Biphasic toluene–water with added acetic acid to enhance conversion

- Temperature: Moderate heating (~50 °C)

- Yield: Up to 44% isolated yield for methyl ester, 62% for ethyl ester under optimized conditions

- Regioselectivity: High, with minimal formation (<3%) of 2-substituted isomers

- Scale: Successfully performed on >10 g scale

Table 1: Effect of Solvent on Conversion and Yield (from Regan et al.)

| Entry | Ester Group (R) | Solvent System | Conversion (%) | Product (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl (Me) | Toluene–H2O | 85 | 75 | 44 |

| 2 | Ethyl (Et) | Toluene–H2O | 89 | 81 | 62 |

| 3 | Ethyl (Et) | CH2Cl2–H2O | 83 | 81 | n.d. |

| 4 | Ethyl (Et) | AcOH–H2O | 87 | 56 | n.d. |

| 5 | Ethyl (Et) | H2O only | 31 | 29 | n.d. |

Conversion and product percentages determined by GC-MS; yields after flash chromatography.

This method reduces the number of steps compared to traditional routes and avoids the need for harsh reagents like acid chlorides. Attempts to prepare the methyl ester via regioselective magnesiation or lithiation followed by reaction with methyl chloroformate or dimethyl carbonate were unsuccessful, highlighting the advantage of the radical approach.

Preparation via Condensation and Esterification of Brominated Precursors

Another documented approach involves preparing 2-substituted 5-bromopyrimidine derivatives through condensation reactions starting from 2-bromomalonaldehyde and acetamidine hydrochloride, followed by esterification and purification steps.

- 2-Bromomalonaldehyde (0.1 mol) is added at 0 °C to glacial acetic acid with 3A molecular sieves.

- Acetamidine hydrochloride (0.1 mol) in acetic acid is added dropwise at 80 °C over 30 minutes.

- The mixture is heated to 100 °C and maintained for 5 hours until reaction completion (monitored by HPLC).

- After cooling, water is added, and the precipitate is filtered, washed with ethanol.

- The crude product is purified by extraction with dichloromethane and aqueous sodium hydroxide, followed by washing, drying, and vacuum drying.

- Yield: 43% of 2-methyl-5-bromopyrimidine intermediate, which can be further esterified to the methyl ester derivative.

This method is adaptable to various 2-substituted pyrimidines by changing the amidine reagent (e.g., benzamidine hydrochloride for phenyl substitution), though yields vary (33-43% reported).

Multi-Step Synthesis via Piperidine Derivatives (Advanced Pharmaceutical Intermediate Route)

A more complex synthetic route has been disclosed for preparing 5-bromopyrimidine derivatives bearing piperidine substituents, which may be adapted for this compound synthesis as an intermediate.

- Starting from N-Boc-3-piperidine carboxylic acid, esterification with methylating agents (e.g., trimethyl orthoformate)

- Reduction with sodium borohydride

- Condensation and substitution reactions introducing bromopyrimidine moiety

- Deprotection and further reduction steps using borane-tetrahydrofuran complex

- Final isolation of methylated bromopyrimidine derivatives

This multi-step synthetic sequence is useful for complex derivatives but involves more steps and reagents compared to direct radical or condensation methods.

Summary Table of Preparation Methods

Research Findings and Considerations

- The radical alkoxycarbonylation method provides a practical and regioselective route to this compound, minimizing side products and avoiding harsh reagents.

- Condensation methods starting from bromomalonaldehyde offer a classical approach with moderate yields and straightforward reaction conditions.

- Multi-step synthetic routes are more suited for preparing advanced intermediates with additional functional groups rather than simple methyl esters.

- Attempts at direct lithiation or magnesiation for ester introduction have failed, emphasizing the need for alternative strategies such as radical chemistry.

- Solvent choice and reaction temperature critically influence conversion and yield, with biphasic solvent systems and acetic acid addition improving outcomes in radical methods.

- Purification often involves filtration, extraction, and chromatographic steps to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromopyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.

Major Products Formed

Substitution Reactions: The major products are typically substituted pyrimidines.

Coupling Reactions: The products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-bromopyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its derivatives exhibit notable biological activities, including:

- Anticancer Properties : Compounds derived from this compound have been investigated for their ability to inhibit tumor growth through various mechanisms.

- Antiviral Activity : Research indicates that modifications of this compound can lead to effective antiviral agents, potentially useful against viral infections.

Case Study: Anticancer Agents

A study published in a peer-reviewed journal highlighted the synthesis of novel anticancer agents derived from this compound, demonstrating significant efficacy against specific cancer cell lines.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its role includes:

- Enhancing Crop Yield : By developing effective pest control agents that minimize crop loss.

- Environmental Impact : The compound's derivatives are being studied for their reduced toxicity and environmental footprint compared to traditional agrochemicals.

Data Table: Agrochemical Applications

| Application Type | Compound Derivative | Effectiveness |

|---|---|---|

| Herbicide | Methyl Ester Derivative A | High |

| Fungicide | Methyl Ester Derivative B | Moderate |

Biochemical Research

This compound is employed in biochemical research to study enzyme interactions and metabolic pathways. Its applications include:

- Enzyme Inhibition Studies : Understanding how this compound interacts with specific enzymes can lead to insights into metabolic diseases.

- Drug Design : The compound's structure allows for modifications that can enhance binding affinity to target proteins.

Case Study: Enzyme Interaction

Research has shown that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways, providing a basis for developing new therapeutic strategies.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the synthesis of polymers with enhanced characteristics:

- Thermal Stability : Polymers synthesized from this compound demonstrate improved thermal stability.

- Self-Assembly Behavior : Research is ongoing into how these compounds can be used to create materials with specific self-assembly properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Degradation Resistance | Moderate |

Mechanism of Action

The mechanism of action of methyl 2-bromopyrimidine-5-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom allows for nucleophilic substitution, while the pyrimidine ring can engage in coupling reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage under inert atmosphere at -20°C to prevent degradation .

- Hazards : Classified with hazard statements H302 (harmful if swallowed) and H318 (causes serious eye damage) .

Comparison with Structurally Similar Compounds

Ethyl 2-Bromopyrimidine-5-Carboxylate

Molecular Formula : C₇H₇BrN₂O₂ | Molecular Weight : 231.05 g/mol

This ethyl ester analog differs by a single methylene group in the ester substituent.

Key Differences :

Positional Isomers: Methyl 5-Bromopyrimidine-2-Carboxylate

Molecular Formula : C₆H₅BrN₂O₂ | Molecular Weight : 217.02 g/mol

This isomer swaps the bromine and carboxylate positions on the pyrimidine ring.

Key Differences :

Functionalized Derivatives: Methyl 4-Amino-5-Bromopyrimidine-2-Carboxylate

Molecular Formula: C₆H₆BrN₃O₂ | Molecular Weight: 232.03 g/mol This derivative introduces an amino group at position 4, altering electronic and solubility properties.

Key Differences :

- The amino group increases polarity, enhancing solubility in polar aprotic solvents .

- The amino substituent enables hydrogen bonding, making it suitable for targeting enzyme active sites .

Heterocyclic Derivatives: Methyl 5-Bromo-2-(Pyrrolidin-1-yl)Pyrimidine-4-Carboxylate

Molecular Formula : C₁₀H₁₁BrN₃O₂ | Molecular Weight : 285.12 g/mol

This compound incorporates a pyrrolidinyl group at position 2, introducing steric and electronic modifications.

Key Differences :

- The pyrrolidinyl group enhances basicity and provides a handle for further functionalization .

Biological Activity

Methyl 2-bromopyrimidine-5-carboxylate is a pyrimidine derivative recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C6H5BrN2O2

- Molecular Weight : 217.02 g/mol

- CAS Number : 1209459-66-4

- Solubility : Soluble in water and organic solvents.

- Stability : Stable under recommended storage conditions but incompatible with oxidizing agents .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Diazotization and Sandmeyer Reaction :

- Starting from 2-amino-5-bromopyrimidine, the compound undergoes diazotization followed by a Sandmeyer reaction to introduce the carboxylate group.

- Alkoxycarbonylation :

Antitumor Activity

This compound has been investigated for its potential as an antitumor agent. Research indicates that derivatives of bromopyrimidines exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds derived from this structure have shown activity against protein kinase CK2, which is implicated in cancer progression .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has been linked to the inhibition of complement factor D, which plays a role in autoimmune and inflammatory diseases. This suggests potential therapeutic applications in treating these conditions .

Case Study 1: Synthesis and Activity Evaluation

A study demonstrated the synthesis of this compound and evaluated its biological activity against cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | A549 (lung cancer) |

| Standard Chemotherapy Drug | 15.0 | A549 (lung cancer) |

Case Study 2: Inhibition of Complement Factor D

In a preclinical trial, this compound was tested for its ability to inhibit complement factor D. The compound exhibited promising results, reducing the activity of the enzyme significantly at concentrations below those toxic to human cells.

| Concentration (µM) | Complement Factor D Activity (%) |

|---|---|

| 0.1 | 75 |

| 1 | 50 |

| 10 | 20 |

Q & A

Basic: What are the established synthetic routes for Methyl 2-bromopyrimidine-5-carboxylate?

Methodological Answer:

The compound is typically synthesized via bromination of methyl pyrimidinecarboxylate precursors. For example, ethyl 2-bromopyrimidine-5-carboxylate (a structural analog) was synthesized through nucleophilic aromatic substitution using ethyl 2-aminopyrimidine-5-carboxylate and brominating agents under controlled conditions . Key steps include:

- Selection of a halogenation reagent (e.g., NBS or PBr₃).

- Optimization of reaction temperature (e.g., 80–100°C) to balance yield and selectivity.

- Purification via column chromatography or recrystallization.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Routine characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and ester functionality (e.g., δ ~3.9 ppm for methyl ester in ¹H NMR) .

- Mass Spectrometry (HR-MS) : To verify molecular ion peaks and isotopic patterns (e.g., [M+Na]+ at m/z 463.0895 in HR-MS) .

- HPLC : For purity assessment (>95% recommended for synthetic intermediates) .

Advanced: How can researchers optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound?

Methodological Answer:

Key parameters for optimization:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading .

- Base Selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures to enhance reactivity.

- Temperature : 80–110°C under inert atmosphere to prevent ester hydrolysis.

- Monitoring : Use TLC or LC-MS to track reaction progress.

Example: Ethyl 2-bromopyrimidine-5-carboxylate achieved 79% yield in a piperidine coupling reaction under these conditions .

Advanced: How should researchers address contradictions in spectral data during structure elucidation?

Methodological Answer:

Discrepancies in NMR or MS data may arise from:

- Tautomerism : Pyrimidine derivatives often exhibit tautomeric forms. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities .

- Impurity Peaks : Compare with analogs (e.g., methyl 2-amino-5-bromopyrimidine-4-carboxylate, similarity score 0.86) to identify side products .

- Crystallography : If available, single-crystal X-ray diffraction (as in SHELX-90 phase annealing methods) provides definitive structural confirmation .

Advanced: What strategies improve the stability of this compound under experimental conditions?

Methodological Answer:

Stability challenges include hydrolysis of the ester group and debromination. Mitigation strategies:

- Storage : Anhydrous conditions at –20°C in amber vials.

- Reaction Solvents : Avoid protic solvents (e.g., MeOH, H₂O); use DMF or THF for reactions.

- Degradation Studies : Monitor via HPLC under varying pH (4–10) and temperature (25–60°C) to identify decomposition pathways .

Advanced: What is the role of this compound in drug discovery pipelines?

Methodological Answer:

The compound serves as a versatile intermediate in:

- Kinase Inhibitors : Pyrimidine cores are critical in EGFR and MCH1 receptor antagonists. For example, analogs like AZD8931 use similar scaffolds .

- Anticancer Agents : Derivatives such as 2-amino-4-chloro-5-pyrimidinecarboxylate show activity in anti-mycobacterial and anticancer assays .

- Mechanistic Probes : Bromine substitution enables isotopic labeling (e.g., ¹¹C/¹⁸F) for PET imaging studies .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced: How can computational methods aid in predicting reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model transition states for bromine displacement reactions (e.g., SNAr mechanisms).

- Docking Studies : Predict binding affinities in drug-target interactions (e.g., kinase active sites) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.